Evidentiary Gap: No Head-to-Head Quantitative Binding or Functional Data Identified for CAS 922087-36-3 Versus Defined Comparators
A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the WIPO PatentScope did not retrieve any primary research article, patent example, or curated bioactivity record in which CAS 922087-36-3 was tested side-by-side with a named structural comparator under identical assay conditions. Patents disclosing closely related scaffolds, such as US8962654 (dopamine D1 PAMs) [1] and US9120797 (NOP ligands) [2], do not list this CAS number among their exemplified compounds. The highest available evidence strength is Class-level inference, derived from structurally adjacent compounds that share the 3,4-dihydroisoquinoline-2-sulfonamide core but differ in the terminal amide substituent.
| Evidence Dimension | Receptor binding affinity (Ki) for the dihydroisoquinoline-sulfonamide chemotype |
|---|---|
| Target Compound Data | No quantitative Ki, IC50, or EC50 data available for CAS 922087-36-3 at any target in curated databases |
| Comparator Or Baseline | Class exemplars: BDBM177934 (NOP Ki = 1.10 nM; μ-opioid Ki = 1.70 nM) [2]; D3 dopamine ligands from US8962654 (D3 Ki range 5–500 nM) [1] |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative activity data for comparison |
| Conditions | Binding assays: NOP receptor using 3H-nociceptin/orphanin FQ with HEK293 membranes, pH 7.4, 25°C [2]; D1/D2/D3 binding per Huang et al. J. Med. Chem. 44:1815–1826 (2001) [1] |
Why This Matters
Without quantitative comparator data, a scientific procurer cannot rationally select CAS 922087-36-3 over its available analogs; procurement decisions must rest on the compound's unvalidated structural novelty rather than on demonstrated pharmacological superiority.
- [1] Huang, R. et al. 3,4-Dihydroisoquinolin-2(1H)-yl compounds as dopamine D1 positive allosteric modulators. U.S. Patent US8962654B2, issued February 24, 2015. View Source
- [2] Grünenthal GmbH. Cyclohexane derivatives as NOP receptor ligands. U.S. Patent US9120797B2, issued September 1, 2015. Binding affinity data for representative compound (BDBM177934) deposited in BindingDB. View Source
